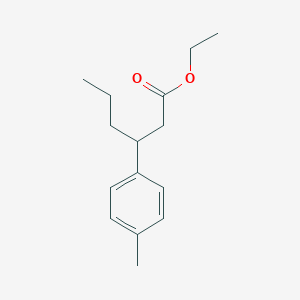
Ethyl 3-(4-methylphenyl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methylphenyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, specifically, is known for its unique chemical structure, which includes an ethyl group, a hexanoate chain, and a 4-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-methylphenyl)hexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For instance, the reaction between 3-(4-methylphenyl)hexanoic acid and ethanol in the presence of sulfuric acid can yield this ester.
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process typically includes steps such as mixing, heating, and distillation to purify the final product .
Types of Reactions:
Oxidation: Esters can undergo oxidation reactions, although they are generally less reactive compared to other functional groups.
Reduction: Reduction of esters typically yields alcohols. For example, this compound can be reduced to 3-(4-methylphenyl)hexanol using reducing agents like lithium aluminum hydride.
Substitution: Esters can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydroxide ions or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methylphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-methylphenyl)hexanoate involves its interaction with various molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-methylphenyl)hexanoate can be compared with other esters like ethyl acetate, ethyl benzoate, and ethyl hexanoate:
Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl Benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Ethyl Hexanoate: Similar in structure but lacks the 4-methylphenyl group, giving it different chemical properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
ethyl 3-(4-methylphenyl)hexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-6-14(11-15(16)17-5-2)13-9-7-12(3)8-10-13/h7-10,14H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
WTDYFPLCVVYMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)OCC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


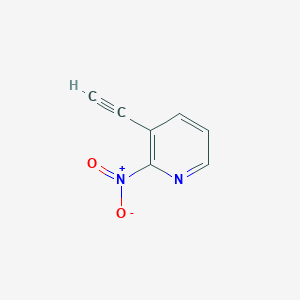
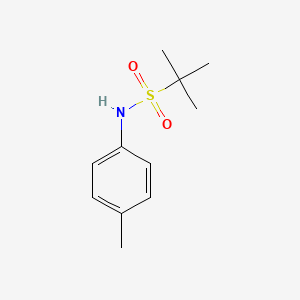
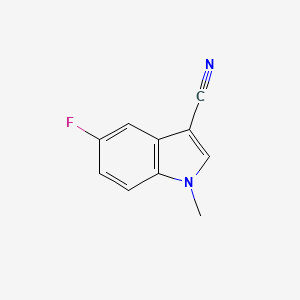

![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
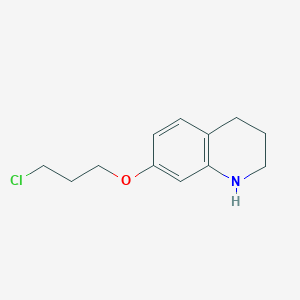
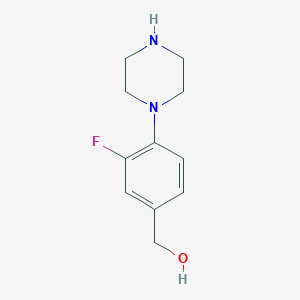
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
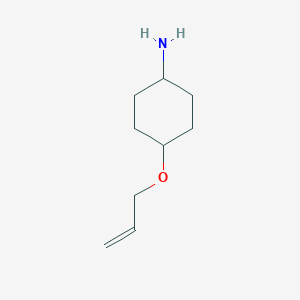
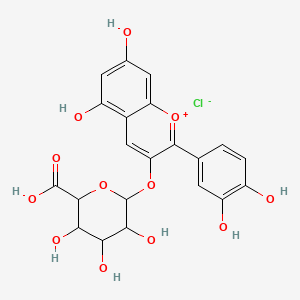
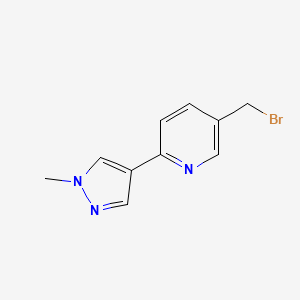
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
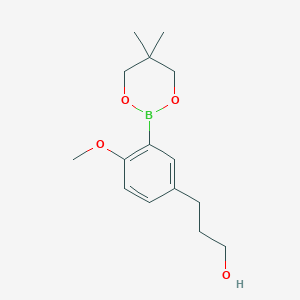
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
